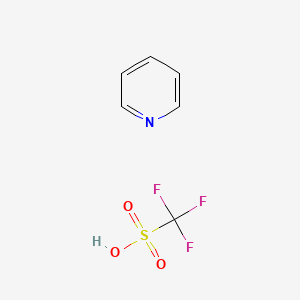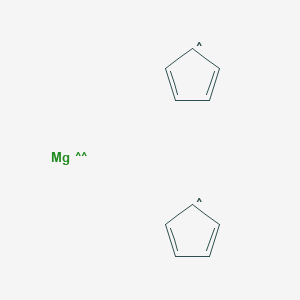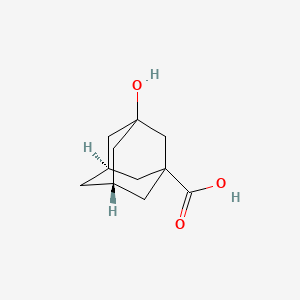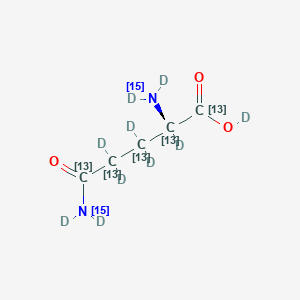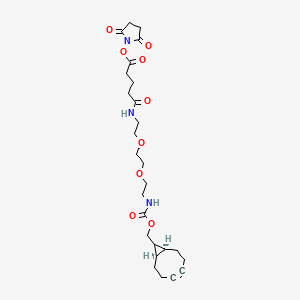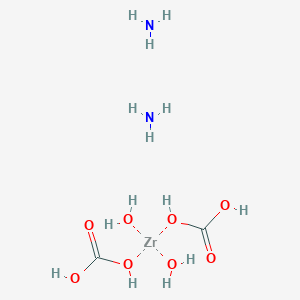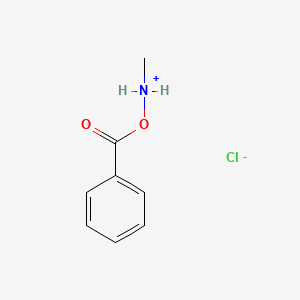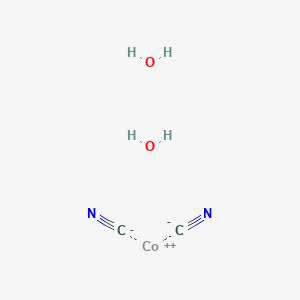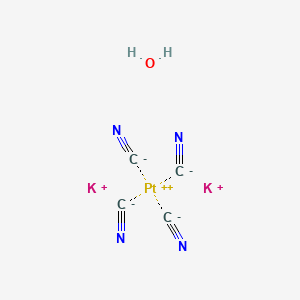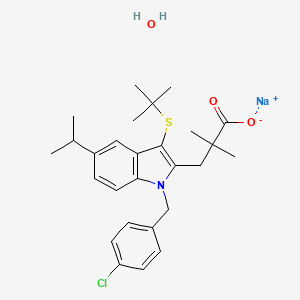
1-((4-Chlorophenyl)methyl)-3-(1,1-(dimethylethyl)thio)-a,a-dimethyl-5-(1-methylehtyl)-1H-indole-2-propanoic acid sodium salt monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MK-886 sodium salt hydrate involves several steps. The key synthetic route includes the formation of the indole core, followed by the introduction of the tert-butylthio, chlorobenzyl, and isopropyl groups. The final step involves the formation of the sodium salt hydrate. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Chemical Reactions Analysis
MK-886 sodium salt hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
MK-886 sodium salt hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is used to study cellular processes and pathways, particularly those involving leukotriene biosynthesis and apoptosis.
Medicine: MK-886 sodium salt hydrate is used in preclinical studies to investigate its potential therapeutic effects in diseases related to inflammation and immune response.
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
MK-886 sodium salt hydrate exerts its effects by inhibiting the enzyme 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene biosynthesis . By inhibiting FLAP, the compound reduces the production of leukotrienes, which are inflammatory mediators. Additionally, MK-886 sodium salt hydrate acts as a non-competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα), leading to the induction of apoptosis in certain cell types .
Comparison with Similar Compounds
MK-886 sodium salt hydrate can be compared with other similar compounds, such as:
Zileuton: Another leukotriene biosynthesis inhibitor, but it acts directly on the enzyme 5-lipoxygenase rather than FLAP.
Montelukast: A leukotriene receptor antagonist that blocks the action of leukotrienes at their receptors.
Pranlukast: Similar to montelukast, it is a leukotriene receptor antagonist. MK-886 sodium salt hydrate is unique in its dual action as both a FLAP inhibitor and a PPARα antagonist, which distinguishes it from other leukotriene inhibitors
Properties
CAS No. |
1049737-88-3 |
|---|---|
Molecular Formula |
C27H35ClNNaO3S |
Molecular Weight |
512.1 g/mol |
IUPAC Name |
sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate;hydrate |
InChI |
InChI=1S/C27H34ClNO2S.Na.H2O/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;;/h8-14,17H,15-16H2,1-7H3,(H,30,31);;1H2/q;+1;/p-1 |
InChI Key |
APMAGPLTTCSTMM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


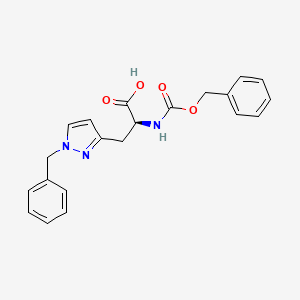
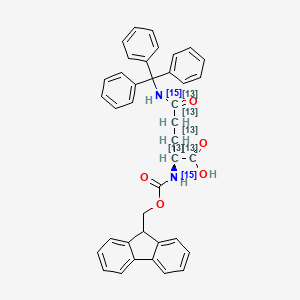

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
